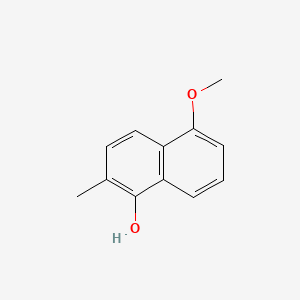

5-methoxy-2-methylnaphthalen-1-ol

Description

Properties

CAS No. |

79795-25-8 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

5-methoxy-2-methylnaphthalen-1-ol |

InChI |

InChI=1S/C12H12O2/c1-8-6-7-9-10(12(8)13)4-3-5-11(9)14-2/h3-7,13H,1-2H3 |

InChI Key |

VJSUBEOOUUUQMY-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C=C1)C(=CC=C2)OC)O |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC=C2)OC)O |

Other CAS No. |

79795-25-8 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Methoxy 2 Methylnaphthalen 1 Ol

Advanced Synthetic Routes for Substituted Naphthalen-1-ols

The synthesis of specifically substituted naphthalen-1-ols, such as 5-methoxy-2-methylnaphthalen-1-ol, requires precise control over the introduction of functional groups onto the naphthalene (B1677914) core. Researchers have developed a variety of advanced methods to achieve this, tackling the inherent challenges of regioselectivity and stereoselectivity.

Strategies for Regioselective Introduction of Methoxy (B1213986) and Hydroxyl Groups

The regioselective synthesis of substituted naphthols is a cornerstone of organic chemistry, with applications in the creation of materials and pharmaceuticals. researchgate.net One powerful strategy involves the electrophilic cyclization of carefully designed precursors. For instance, a wide array of substituted naphthalenes can be prepared with high regioselectivity through the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This method utilizes various electrophiles like iodine monochloride (ICl), iodine (I₂), and N-bromosuccinimide (NBS) under mild conditions, and it is tolerant of different functional groups. nih.gov The strategic placement of substituents on the starting aryl ring and alkyne chain directs the final substitution pattern of the naphthalene product. nih.gov

Another common approach is the Friedel-Crafts reaction, which can be used to introduce acyl groups that can then be transformed into other functionalities. researchgate.net The regioselectivity of electrophilic substitution on the naphthalene ring is heavily influenced by the electronic properties of existing substituents. For example, in the case of 1,1'-bi-2-naphthol (B31242) (BINOL), the hydroxyl groups direct electrophiles primarily to the 6- and 6'-positions. acs.orgnih.gov However, converting the hydroxyl groups into less electron-donating acetate (B1210297) groups alters the regioselectivity, favoring substitution at the 5- and 5'-positions. nih.gov This principle of using protecting or directing groups is crucial for synthesizing complex naphthols like this compound, where substituents must be installed at specific positions.

Stereoselective Approaches in Naphthol Synthesis

While the direct stereoselective synthesis of a specific chiral naphthol can be complex, significant advances have been made in the stereoselective functionalization of the naphthalene core. Asymmetric synthesis often employs chiral auxiliaries or catalysts derived from naphthols themselves, such as BINOL. acs.orgnih.gov

A key stereoselective approach involves the enzymatic dearomatization of the naphthalene ring. For example, biocatalytic epoxidation can generate chiral intermediates that are not easily accessible through traditional chemical methods. nih.govacs.org Fungal peroxygenases can catalyze the epoxidation of naphthalene to produce naphthalene-1,2-epoxide. nih.gov This epoxide is a valuable chiral building block. Subsequent nucleophilic ring-opening reactions lead to the formation of non-racemic trans-disubstituted dihydronaphthalene derivatives, demonstrating a high degree of stereocontrol. nih.govacs.org This chemoenzymatic strategy represents a promising route for producing chiral synthons from naphthalene precursors.

Biocatalytic Production and Functionalization of Naphthalene Derivatives

Biocatalysis offers an environmentally benign and highly selective alternative for the functionalization of aromatic compounds. Heme-thiolate enzymes, including fungal peroxygenases, are known to catalyze aromatic hydroxylation via an epoxide intermediate. nih.gov In the case of naphthalene, this process can be harnessed to produce valuable derivatives.

Research has shown that peroxygenases can efficiently convert naphthalene into naphthalene-1,2-epoxide. nih.govacs.org This enzymatic reaction can be controlled by optimizing parameters such as enzyme and hydrogen peroxide concentrations. The resulting epoxide can be isolated or, more synthetically useful, subjected to in-situ nucleophilic attack. This leads to the formation of various trans-1,2-disubstituted-1,2-dihydronaphthalenes. The table below summarizes the conditions for the biocatalytic epoxidation of naphthalene. nih.govacs.org

Table 1: Biocatalytic Epoxidation of Naphthalene by Peroxygenase (PaDa-I)

| Entry | [PaDa-I] (nM) | [H₂O₂] (mM) | Naphthalene Conversion (%) | 1-Naphthol (B170400) Yield (%) | Epoxide Yield (%) |

|---|---|---|---|---|---|

| 1 | 100 | 2 | 80 | 15 | 65 |

| 2 | 200 | 2 | 85 | 18 | 67 |

| 3 | 400 | 2 | 82 | 20 | 62 |

| 4 | 200 | 1 | 60 | 10 | 50 |

| 5 | 200 | 4 | 75 | 25 | 50 |

Reaction Conditions: Naphthalene (2 mM) in NaPi buffer (pH 7.0) with 30% CH₃CN at 30°C.

This biocatalytic approach breaks the aromaticity of the naphthalene ring, providing access to a range of chiral building blocks for further chemical synthesis. nih.gov

Reactivity Studies and Derivatization Strategies for this compound

The reactivity of this compound is governed by the interplay of its hydroxyl, methoxy, and methyl substituents on the naphthalene scaffold. These groups activate the ring system towards certain transformations and direct the outcome of various reactions.

Oxidation Reactions to Naphthoquinone Derivatives

Naphthols and their derivatives can be readily oxidized to form naphthoquinones, an important class of compounds. The oxidation of the electron-rich naphthalene ring of a methoxy-substituted naphthol can be achieved using various oxidizing agents. A relevant synthetic strategy involves the functionalization of naphthalene through bromination followed by hydrolysis to create precursors for naphthoquinones. umich.edu For example, a synthetic route to 2,5,8-tribromonaphthoquinone has been developed starting from naphthalene, showcasing the transformation of a functionalized naphthalene into a quinone structure. umich.edu

Another oxidative transformation involves the reaction of naphthols with oxidants like phenyliodine(II) diacetate (PIDA), which can lead to the formation of spirodienones in the presence of a suitable nucleophile. nih.gov This type of oxidative amination reaction highlights the potential for converting naphthols into more complex heterocyclic structures. nih.gov The presence of the methoxy group in this compound would influence the regioselectivity of such oxidative coupling reactions.

Reduction Reactions to Dihydro Naphthalene Derivatives

The aromatic naphthalene core can undergo reduction to yield dihydronaphthalene or tetrahydronaphthalene derivatives. A notable method for the dearomative reduction of a naphthalene ring involves the use of a potent hydride source. nih.gov Researchers have developed a protocol where 1-naphthylmethylamines are treated with potassium hydride (KH) or a superbasic mixture of n-butyllithium and potassium t-butoxide. nih.gov This process involves two consecutive β-hydride eliminations to form an in-situ 1-naphthonitrile (B165113) intermediate and potassium hydride. The freshly generated KH then acts as a nucleophile, attacking the C4 position of the naphthalene ring in a dearomative hydride addition. nih.gov This sequence results in the formation of a 1,4-dihydronaphthalene-1-carbonitrile. nih.gov This strategy demonstrates a powerful method for the reductive functionalization of the naphthalene nucleus, transforming a flat aromatic system into a three-dimensional scaffold.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Naphthalene |

| 1-Naphthol |

| Naphthalene-1,2-epoxide |

| Iodine monochloride (ICl) |

| Iodine (I₂) |

| N-Bromosuccinimide (NBS) |

| 1,1'-Bi-2-naphthol (BINOL) |

| Hydrogen peroxide (H₂O₂) |

| Phenyliodine(II) diacetate (PIDA) |

| 2,5,8-Tribromonaphthoquinone |

| 1,4-Dihydronaphthalene-1-carbonitrile |

| Potassium hydride (KH) |

| n-Butyllithium |

| Potassium t-butoxide |

| 1-Naphthylmethylamine |

| 1-Naphthonitrile |

Electrophilic Substitution Reactions on the Naphthalene Ring System

The reactivity of the naphthalene ring in this compound towards electrophiles is governed by the electronic effects of the three substituents: the hydroxyl (-OH), methoxy (-OCH3), and methyl (-CH3) groups. Both the hydroxyl and methoxy groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the aromatic system via resonance. The methyl group is a weaker activating group that directs incoming electrophiles to ortho and para positions through an inductive effect.

The synthesis of compounds like this compound can be achieved through various methods, including the electrophilic substitution of a naphthalene precursor. ontosight.ai In the case of this compound, the positions on the naphthalene ring are already substituted, so electrophilic substitution would involve the replacement of a hydrogen atom at one of the remaining unsubstituted positions (C3, C4, C6, C7, or C8).

The directing effects of the existing substituents play a crucial role in determining the regioselectivity of such reactions. The hydroxyl group at C1 and the methoxy group at C5 are the most powerful activating groups and will strongly influence the position of the incoming electrophile. Generally, electrophilic attack is favored on the ring bearing the strongest activating group. In this molecule, the hydroxyl group at C1 activates the C2 and C4 positions. The methoxy group at C5 activates the C6 and C8 positions. The interplay of these directing effects, along with steric hindrance from the existing groups, will determine the final product distribution in an electrophilic substitution reaction.

Enzymatic Transformations and Bioconversion Pathways for Naphthol Scaffolds

Naphthol scaffolds and their derivatives are subject to a variety of enzymatic transformations and can be part of bioconversion pathways in different organisms. These transformations are of significant interest for their potential in green chemistry and bioremediation.

Enzymes such as peroxygenases and laccases are known to act on aromatic compounds, including naphthalene and its derivatives. nih.govmdpi.com For example, an engineered fungal aromatic peroxygenase has been shown to hydroxylate naphthalene to selectively produce 1-naphthol. nih.gov This type of enzymatic hydroxylation represents a key step that could be involved in the biosynthesis or biodegradation of more complex naphthol derivatives.

Bioconversion pathways for substituted naphthalenes have been studied, revealing that microorganisms can metabolize these compounds into various products. researchgate.net For instance, the biotransformation of 2-ethylnaphthalene (B165323) can lead to the formation of 2-hydroxy-2-carboxy-7-ethylchromane, which helps to elucidate the catabolic pathways of naphthalenes to salicylaldehydes. researchgate.net Such pathways often involve initial oxidation or hydroxylation of the naphthalene ring, followed by ring cleavage.

The stability of a particular naphthol derivative to biotransformation can vary. For example, a study on a specific naphthopyran derivative showed no detectable biotransformation after 72 hours under metabolic conditions, indicating a high degree of stability for that particular scaffold. nih.gov

The table below summarizes some enzymatic transformations relevant to naphthol scaffolds.

| Enzyme/System | Substrate | Product(s) | Significance |

| Engineered Fungal Peroxygenase | Naphthalene | 1-Naphthol | Demonstrates selective enzymatic hydroxylation of the naphthalene core. nih.gov |

| Microbial Consortia | Substituted Naphthalenes | Corresponding Salicylic Acids | Elucidates catabolic pathways for naphthalene derivatives. researchgate.net |

| Laccase | Catechols | Quinones | Involved in crosslinking, showcasing oxidative potential on hydroxylated aromatics. mdpi.com |

Lipase-Catalyzed Site-Selective Reactions in Naphthalene Chemistry

Lipases are a class of versatile enzymes that, despite their natural function in hydrolyzing lipids, exhibit remarkable catalytic promiscuity, enabling them to catalyze a wide range of chemical reactions in organic synthesis. nih.govnih.gov This includes reactions such as esterification, transesterification, and aminolysis, often with high chemo-, regio-, and stereoselectivity. nih.govresearchgate.net Their ability to function in non-aqueous media makes them particularly valuable for synthetic applications. nih.gov

In the context of naphthalene chemistry, the hydroxyl group of a naphthol scaffold like this compound presents a potential site for lipase-catalyzed reactions. Lipases are widely used for the acylation and deacylation of hydroxyl groups. nih.gov This capability could be harnessed for the site-selective modification of the hydroxyl group on the naphthalene ring.

The substrate specificity of lipases can be influenced by the structure of both the acyl donor and the alcohol. researchgate.net While lipases are not specific to naphthalene-containing molecules, their ability to catalyze reactions on a wide variety of substrates suggests their potential applicability to naphthol derivatives. For instance, lipase-catalyzed transesterification could be used to introduce an acyl group onto the hydroxyl moiety of this compound, a reaction that could potentially be performed with high selectivity.

The table below outlines the types of lipase-catalyzed reactions that could be applicable to naphthol scaffolds.

| Reaction Type | Description | Potential Application to Naphthol Scaffolds |

| Esterification/Transesterification | Formation of an ester from an alcohol and a carboxylic acid (or another ester). nih.gov | Selective acylation of the hydroxyl group of the naphthol. |

| Aminolysis | Formation of an amide from an ester and an amine. nih.gov | Could be used in multi-step synthesis involving the naphthol hydroxyl group. |

| Aldol Condensation | Carbon-carbon bond formation between two carbonyl compounds. nih.gov | While less direct, the promiscuity of lipases might be exploited in reactions involving derivatives of the naphthol scaffold. |

| Michael Addition | Addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov | Demonstrates the broad reactivity of lipases that could be explored with functionalized naphthalene derivatives. |

Structure Activity Relationship Sar Studies and Biological Mechanisms of Naphthol Scaffolds

The Role of 5-Methoxy-2-methylnaphthalen-1-ol as a Core Structural Motif

The this compound moiety serves as a fundamental building block in a range of biologically active compounds, most notably in the complex structures of certain natural products.

A Key Component of Naphthylisoquinoline Alkaloids

A significant example of a natural product containing a methoxylated methylnaphthalenyl moiety is Dioncophylline C. ontosight.ainih.gov This naphthylisoquinoline alkaloid is isolated from the plant Triphyophyllum peltatum and is characterized by a naphthalene (B1677914) ring system linked to an isoquinoline (B145761) part. ontosight.airesearchgate.net Specifically, Dioncophylline C is formed by the substitution of a hydrogen atom at the 5-position of (1R,3R)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol with a 5-hydroxy-4-methoxy-2-methylnaphthalen-1-yl group. nih.gov Naphthylisoquinoline alkaloids, as a class of compounds, are known for their structural diversity and a wide array of biological activities. nih.govablesci.com These compounds, found in the Dioncophyllaceae and Ancistrocladaceae plant families, have demonstrated potential as antimalarial, antibacterial, and antifungal agents. ontosight.ainih.gov

How Substituent Patterns on the Naphthalene Ring Influence Biological Activity

The specific arrangement of substituents on the naphthalene core, such as the methoxy (B1213986) and methyl groups in this compound, plays a crucial role in determining the biological effects of the molecule. nih.govnih.gov The presence and position of these functional groups can significantly impact a compound's pharmacological properties. researchgate.net

For instance, studies on various naphthalene derivatives have shown that the pattern of substitution influences their biological activity. nih.gov The introduction of different groups, including methoxy and methyl groups, can alter the molecule's interaction with biological targets. nih.gov Research on naphthol derivatives has highlighted the importance of these substituent patterns in activities such as enzyme inhibition. For example, a series of 1-naphthol (B170400) derivatives with various substituents, including methoxy groups, were found to be effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov

The table below summarizes the impact of different substituent patterns on the biological activities of naphthalene derivatives.

| Naphthalene Derivative Type | Substituent Pattern | Observed Biological Activity |

| Naphthylisoquinoline Alkaloids | Varies, often includes methoxy and methyl groups | Antimalarial, antibacterial, antifungal ontosight.ainih.gov |

| 1-Naphthol Derivatives | Varied, including F, Cl, Br, OMe, and dioxole | Antioxidant, acetylcholinesterase and carbonic anhydrase inhibition nih.gov |

| Naphthol AS-E Derivatives | Modifications on the appendant phenyl ring | Inhibition of CREB-mediated gene transcription, anticancer activity nih.govelsevierpure.com |

Mechanistic Insights into the Biological Actions of Naphthol Scaffolds

The biological mechanisms of naphthol-containing compounds are multifaceted, involving direct interactions with molecular targets and modulation of cellular signaling pathways.

Interactions with Molecular Targets

Naphthol scaffolds have been shown to interact with various molecular targets, including enzymes and cellular membranes. nih.gov For example, certain naphthol derivatives act as inhibitors of prostaglandin (B15479496) synthetase. nih.gov The lipophilic nature of these derivatives can facilitate their interaction with enzymes. nih.gov Furthermore, some naphthol derivatives have been identified as inhibitors of CREB-mediated gene transcription, a pathway implicated in cancer. nih.govelsevierpure.com

Involvement in Cellular Response Pathways

Naphthol-containing compounds can also exert their effects by modulating cellular response pathways, such as those related to oxidative stress and inflammation. bmbreports.orgnih.gov Some naphthalene derivatives have demonstrated anti-inflammatory and antioxidant properties. bmbreports.orgnih.govresearchgate.net For example, a novel azetidine (B1206935) derivative with a naphthalene component was shown to attenuate the production of inflammatory mediators and reduce oxidative stress in microglial cells. bmbreports.orgnih.gov This modulation of cellular pathways can be a key mechanism behind the observed biological activities of these compounds.

The table below details the mechanistic investigations of naphthol scaffolds in biological systems.

| Mechanistic Aspect | Key Findings |

| Molecular Target Interactions | |

| Enzyme Modulation | Inhibition of prostaglandin synthetase and CREB-mediated gene transcription. nih.govelsevierpure.comnih.gov |

| Role of Functional Groups in Binding | |

| Phenolic Hydroxyl and Methoxy Groups | Crucial for hydrogen bonding and high-affinity binding to biological targets. nih.govnih.gov |

| Involvement in Cellular Pathways | |

| Oxidative Stress Response | Some derivatives exhibit antioxidant effects by reducing reactive oxygen species. bmbreports.orgnih.gov |

| Anti-inflammatory Signaling | Attenuation of pro-inflammatory cytokine production. bmbreports.orgnih.gov |

Structure-Activity Relationship (SAR) Methodologies and Design Principles for Naphthalene and Naphthol Derivatives

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a fundamental structure in medicinal chemistry, featured in numerous compounds with a wide array of biological activities. ijpsjournal.com Naphthols, as hydroxylated derivatives of naphthalene, are particularly significant. The compound this compound is a member of this class, characterized by a naphthalene ring substituted with hydroxyl, methoxy, and methyl groups. ontosight.ai While specific research on this compound is not extensively detailed in the literature, the principles of Structure-Activity Relationship (SAR) studies on the broader naphthol and naphthalene scaffolds provide a robust framework for understanding the biological potential of its derivatives. SAR studies are crucial for optimizing lead compounds to enhance their therapeutic efficacy and selectivity.

Rational Design of Analogs for Modulated Biological Activities

Rational drug design for naphthalene and naphthol derivatives involves the systematic modification of their chemical structure to enhance desired biological activities and mitigate undesirable properties. This process relies on understanding how specific functional groups and structural motifs influence the molecule's interaction with its biological target.

A prominent example involves the development of Naphthol AS-E and its derivatives as anticancer agents that function by inhibiting CREB-mediated gene transcription. nih.govelsevierpure.com In these studies, the rational design focused on modifying the appendant phenyl ring of the Naphthol AS-E core. SAR analysis revealed that introducing small, electron-withdrawing groups at the para-position of this phenyl ring was favorable for inhibiting the crucial interaction between the KIX domain of the CREB-binding protein (CBP) and the kinase-inducible domain (KID) of CREB. nih.govelsevierpure.com This targeted modification led to the identification of compounds with improved anticancer activity, demonstrating that even distal modifications can have a profound impact on the biological function of the naphthol scaffold. elsevierpure.com

Further illustrating the principles of rational design, studies on naphthoquinone-naphthol derivatives have shown that the entire fused ring system is pivotal for their antiproliferative activity against cancer cells. nih.gov The presence of methoxy groups on the scaffold was found to be beneficial, enhancing the compound's potency. nih.gov Similarly, the design of naphthalene-1,4-dione analogues as anticancer agents involved investigating the role of specific substituents. It was found that replacing a halogen atom at the C3 position with an amide functionality could improve the compound's selectivity for cancer cells while maintaining its cytotoxic potency. nih.gov

In another study focusing on antiproliferative agents, a series of sulphonamide derivatives featuring a naphthalene moiety were synthesized. The research demonstrated that replacing a phenyl ring with a naphthalen-1-yl group resulted in a significant increase in activity against human breast and non-small cell lung cancer cell lines. nih.gov This highlights the importance of the larger aromatic system in mediating the biological effect.

Table 1: Summary of Rational Design Principles for Naphthol/Naphthalene Analogs

| Scaffold | Target/Activity | Key Structural Modification | Effect on Bioactivity | Reference |

| Naphthol AS-E | Anticancer (CREB inhibitor) | Small, electron-withdrawing group at para-position of phenyl ring | Enhanced inhibition of KIX-KID interaction | nih.gov, elsevierpure.com |

| Naphthoquinone-Naphthol | Anticancer | Presence of methoxy groups | Beneficial for antiproliferative activity | nih.gov |

| Naphthalene-1,4-dione | Anticancer | Replacement of C3-halogen with an amide | Improved selectivity, retained potency | nih.gov |

| Naphthalene Sulphonamide | Anticancer (Tubulin inhibitor) | Replacement of phenyl ring with naphthalen-1-yl group | Significantly increased antiproliferative activity | nih.gov |

Conformational Analysis and its Influence on Bioactivity

The influence of conformation on bioactivity is clearly demonstrated in studies of naphthalene-based tubulin polymerization inhibitors. For instance, a potent sulphonamide derivative, compound 5c, was found to adopt a distinct "Y-shaped" conformation within the colchicine (B1669291) binding pocket of tubulin. nih.gov This specific spatial arrangement allows it to fit snugly into a hydrophobic pocket, forming strong interactions with surrounding amino acid residues and leading to its potent antiproliferative effects. nih.gov

The methodologies employed for these analyses often involve a combination of experimental techniques and computational modeling. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. mdpi.com This can be complemented by Density Functional Theory (DFT) calculations, which model the electronic structure of a molecule to predict its most stable conformations and relative energies. mdpi.com

In the case of certain N-aryl-1-hydroxynaphthalene-2-carboxanilides, X-ray crystallography revealed that the molecules are nearly planar. nih.gov This planarity, stabilized by an intramolecular hydrogen bond between the hydroxyl and amide groups, is a key conformational feature that influences how the molecule presents itself to its biological targets. nih.gov Understanding these preferred conformations is essential for designing analogs that can achieve a better fit and, consequently, higher activity.

Correlation of Molecular Descriptors with Observed Biological Responses

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. This is achieved by calculating various molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties, such as lipophilicity, electronic character, and steric (size and shape) properties.

A comprehensive study on methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxanilides effectively used this approach to understand their antimycobacterial and antistaphylococcal activities. nih.gov Researchers employed Comparative Molecular Surface Analysis (CoMSA), a 3D-QSAR technique, to identify the key steric and electron factors contributing to the observed biological responses. nih.gov This method helps to create a 3D map around the molecule, indicating regions where changes in shape or charge would likely enhance or diminish activity.

Lipophilicity, often expressed as logP, is a crucial descriptor that affects a drug's ability to cross cell membranes. In the aforementioned study, both experimentally determined and computationally predicted lipophilicity values were analyzed. nih.gov Principal Component Analysis (PCA) was used to visualize the relationships between lipophilicity, other molecular properties, and the biological activities of the carboxanilides. nih.gov

QSAR studies have also been applied to other naphthalene derivatives. For example, in a series of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives, the presence of specific substituents—namely 3,4,5-trimethoxy and 2,4-dichloro groups on a benzylidene amino portion of the molecule—was identified as a critical descriptor for potent antimicrobial activity against a range of bacteria and fungi. ijpsjournal.com This indicates that specific electronic and steric features are essential for the compound's mechanism of action. Computational tools such as SwissADME are also used to predict key pharmacokinetic parameters based on molecular structure, providing an early assessment of a compound's drug-likeness. ijpsjournal.com

Table 2: Correlation of Molecular Descriptors with Biological Activity in Naphthalene Scaffolds

| Naphthalene Derivative Class | Molecular Descriptor(s) | Biological Response | Methodology | Reference |

| N-aryl-1-hydroxynaphthalene-2-carboxanilides | Steric and electron factors, Lipophilicity (logP) | Antimycobacterial & Antistaphylococcal activity | 3D-QSAR (CoMSA), PCA | nih.gov |

| 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives | Presence of 3,4,5-trimethoxy and 2,4-dichloro groups | Antimicrobial activity | QSAR | ijpsjournal.com |

| Various Naphthalene Derivatives | Pharmacokinetic parameters (solubility, permeability, etc.) | Predicted biological activity (e.g., anticancer) | In silico prediction (SwissADME, PASS) | ijpsjournal.com |

Advanced Applications and Future Research Directions

5-Methoxy-2-methylnaphthalen-1-ol as a Synthetic Intermediate for Complex Molecules

The intrinsic reactivity of the naphthalene (B1677914) scaffold, combined with the directing effects of its substituents, makes this compound a valuable building block in organic synthesis. The hydroxyl and methoxy (B1213986) groups can be manipulated to create a variety of derivatives, enabling the construction of intricate and functionally diverse molecules.

Construction of Advanced Organic Architectures

The synthesis of advanced organic materials often relies on precursor molecules that can be systematically built upon to create larger, functional systems. Methoxynaphthalene derivatives, structurally related to this compound, have been successfully employed as key starting materials in the synthesis of high-performance organic semiconductors. For instance, a general and efficient synthetic route to dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) derivatives, a class of promising organic semiconductors, has been established starting from 2-methoxynaphthalene (B124790) derivatives. acs.org This methodology allows for the versatile derivatization of the core structure, which is critical for tuning the electronic properties of the final material. acs.org The synthetic strategies used for these materials, which may involve coupling reactions and the formation of heterocyclic rings, could theoretically be adapted to this compound to explore new organic electronic materials.

Precursor Development for Pharmacologically Relevant Scaffolds

Naphthol and its derivatives are foundational structures in medicinal chemistry and are employed as precursors in the synthesis of various pharmaceutical compounds. riverlandtrading.com These compounds serve as starting materials for producing key intermediates used in the manufacture of drugs and other fine chemicals. riverlandtrading.com Research into 2-methoxynaphthalene derivatives has indicated their potential as anti-inflammatory agents. ijpsjournal.com The structural motifs present in this compound make it a candidate for elaboration into novel, pharmacologically relevant scaffolds. The naphthalene core is a common feature in many bioactive compounds, and the specific substitution pattern of this molecule offers unique opportunities for creating derivatives with potential therapeutic applications. riverlandtrading.comijpsjournal.com

Development and Optimization of Analytical Methodologies for Naphthol Compounds

The accurate detection and quantification of naphthol compounds are crucial for both synthetic chemistry and environmental monitoring. A variety of analytical techniques have been developed and optimized for this class of molecules.

Chromatographic Techniques (HPLC, GC-MS) with Optimized Parameters

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely used methods for the separation and analysis of naphthol derivatives. bohrium.com

HPLC methods are often favored for their sensitivity and applicability to a wide range of compounds. For the analysis of naphthalene and its hydroxylated metabolites (naphthols), a combination of Solid-Phase Extraction (SPE) for sample pre-concentration followed by HPLC with fluorescence detection has proven effective. acs.orgriverlandtrading.comsioc-journal.cn This approach allows for detection at nanomolar levels, which is essential for analyzing trace amounts in complex matrices like geothermal fluids. acs.orgriverlandtrading.comsioc-journal.cn

GC-MS methods provide excellent separation and definitive identification based on mass spectra. For the analysis of naphthol metabolites in biological samples, methods often involve an initial enzymatic hydrolysis to free the analytes from conjugates, followed by derivatization (e.g., silylation) to increase volatility and improve chromatographic performance. acs.orgresearchgate.net Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and sensitivity. researchgate.net

Below is a table summarizing typical optimized parameters for the analysis of naphthol compounds using these techniques.

| Parameter | HPLC with Fluorescence Detection | GC-MS |

| Column | Reversed-phase C18 (e.g., Synergi Hydro-RP, 150x4.6 mm, 4 µm) riverlandtrading.com | Rxi®-5Sil MS (30 m x 0.25 mm id x 0.25 µm) |

| Mobile Phase/Carrier Gas | Isocratic 50% (v/v) aqueous acetonitrile (B52724) solution riverlandtrading.com | Helium at a constant flow (e.g., 2 mL/min) |

| Flow Rate | 1.5 - 2.0 mL/min riverlandtrading.com | 1.8 - 2.5 mL/min |

| Detection | Fluorescence Detector (e.g., Shimadzu Prominence RF-20Axs) riverlandtrading.com | Tandem Quadrupole Mass Spectrometer |

| Sample Preparation | Solid-Phase Extraction (SPE) riverlandtrading.comsioc-journal.cn | Enzymatic hydrolysis, derivatization (e.g., silylation with BSTFA) acs.orgresearchgate.net |

| Injection | Autosampler | 100:1 split injection |

| Temperature Program | Column thermostated at 25 °C riverlandtrading.com | Example: 40°C hold, ramp to 120°C, then ramp to 320°C |

Spectrophotometric and Electrochemical Methods for Naphthol Analysis

Beyond chromatography, other analytical techniques have been developed for naphthol determination.

Spectrophotometric methods offer a simpler and more accessible means of quantification. These methods are often based on the formation of a colored azo dye through a coupling reaction. oup.com For example, 1-naphthol (B170400) can be determined by reacting it with a suitable agent to produce a dye whose absorbance is measured at a specific wavelength (e.g., 505 nm), which is proportional to the concentration of the naphthol. oup.com It is also possible to determine 1-naphthol in the presence of 2-naphthol (B1666908) by utilizing differences in their reaction rates. dntb.gov.ua

Electrochemical methods provide high sensitivity and are well-suited for developing sensors. Techniques such as capillary electrophoresis have been optimized for the determination of naphthol isomers in water samples. By using a large volume sample stacking (LVSS) pre-concentration technique, detection limits in the microgram-per-liter range can be achieved.

Emerging Research Areas for this compound

The unique photophysical and chemical properties of the naphthol scaffold are driving research into new and innovative applications. While specific research on this compound is nascent, the broader class of naphthol and naphthalimide derivatives is at the forefront of several emerging fields.

Another significant emerging area is in materials science , particularly in the field of organic electronics. As previously mentioned, methoxynaphthalene derivatives serve as key building blocks for advanced organic semiconductors. acs.org The ability to synthesize a wide array of derivatives from these precursors allows for the fine-tuning of material properties for applications in organic field-effect transistors (OFETs) and other electronic devices. Future research could explore the incorporation of this compound into new polymeric or small-molecule systems to investigate their semiconducting or photophysical properties.

Exploration of Novel Biocatalytic Pathways for Naphthol Derivatives

The chemical synthesis of complex molecules like this compound can be intricate. Consequently, there is a growing interest in developing biocatalytic routes that offer milder reaction conditions and greater selectivity. The enzymatic synthesis of naphthol derivatives is an emerging field with significant potential.

One promising approach involves the use of whole-cell biocatalysis. For instance, research has demonstrated the oxidation of naphthalene to 1-naphthol using Escherichia coli engineered to express toluene (B28343) ortho-monooxygenase (TOM). nih.gov This method highlights the potential of using whole cells to eliminate the need for expensive cofactors like NADH or NADPH that are required by oxygenase enzymes. nih.gov However, challenges such as product toxicity to the microbial cells remain, which can limit the efficiency of the process. nih.gov To circumvent this, biphasic systems, where the product is extracted into an organic solvent, have been shown to significantly improve yields. nih.gov

Another avenue of exploration is the use of isolated enzymes for the polymerization of naphthol derivatives. For example, horseradish peroxidase (HRP) has been successfully used to synthesize poly(2-naphthol). researchgate.net This enzymatic approach is considered environmentally benign and can produce polymers with interesting properties, such as fluorescence, which are attributed to the extended quinonoid structures formed during polymerization. researchgate.net

Future research in this area could focus on identifying or engineering novel enzymes with specific activity towards substituted naphthalenes like this compound. This could lead to more efficient and sustainable methods for its production and the synthesis of novel derivatives with tailored properties.

Applications in Advanced Functional Materials and Supramolecular Chemistry

The rigid, aromatic structure of the naphthalene moiety makes it an excellent building block for the construction of advanced functional materials and supramolecular assemblies. Naphthalene derivatives are being explored for a variety of applications in this domain.

In the realm of supramolecular chemistry, naphthalene diimides, which are related to naphthalenols, have been shown to self-assemble into various nanostructures such as nanorods and nanocylinders through non-covalent interactions like hydrogen bonding. grafiati.com These organized assemblies can exhibit unique photophysical properties. For instance, supramolecular polymers based on naphthalene diimides have been developed that show intense fluorescence and chiroptical properties in water. grafiati.com

Furthermore, the interaction between electron-rich and electron-deficient naphthalene derivatives can lead to the formation of charge-transfer complexes. This principle has been utilized to create supramolecular mechanofluorophores, which exhibit a "turn-on" fluorescence response upon the application of mechanical force. grafiati.com Naphthalene-based compounds have also been investigated as organogelators, capable of forming gels in various organic solvents. researchgate.net These gel-based materials have potential applications in areas such as oil spill remediation and drug delivery. researchgate.net

The specific substitutions on this compound, namely the methoxy and methyl groups, could influence its self-assembly behavior and the properties of the resulting materials. Future research could investigate how these functional groups can be exploited to create novel materials with tailored electronic, optical, or mechanical properties.

Targeting Specific Biochemical Pathways and Molecular Interactions for Therapeutic Development

Naphthol derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for therapeutic drug design. ontosight.airesearchgate.netrasayanjournal.co.in Research has shown that these compounds can interact with a variety of biological targets, including enzymes and receptors, to elicit therapeutic effects. ontosight.airesearchgate.netnih.gov

One key area of investigation is their potential as anti-inflammatory agents. Some 1-naphthol derivatives have been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. ontosight.ai This suggests a potential mechanism for their anti-inflammatory effects.

Furthermore, naphthalene derivatives are being actively explored for their potential in treating neurodegenerative diseases. A recent study highlighted a novel naphthalene derivative with anti-amyloidogenic activity. nih.gov This compound was shown to inhibit the aggregation of β-amyloid peptides, a key pathological hallmark of Alzheimer's disease. nih.gov Molecular dynamics simulations predicted stable interactions between the compound and Aβ peptides, and in vivo studies in a mouse model of Alzheimer's disease demonstrated improved cognitive function and a reduction in the hippocampal β-amyloid burden. nih.gov

In addition to neurodegenerative diseases, certain 1-naphthol derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes (hCA I and hCA II). researchgate.netnih.gov The inhibition of AChE is a therapeutic strategy for Alzheimer's disease, while CA inhibitors have various clinical applications. The inhibitory activities of these naphthol derivatives were found to be in the low micromolar to nanomolar range, indicating their potential for further development as therapeutic agents. researchgate.netnih.gov

The potential biological activities of this compound itself have been noted, with studies suggesting possible antioxidant, antimicrobial, and anticancer properties. ontosight.ai The specific methoxy and methyl substitutions on the naphthalene ring will undoubtedly influence its interaction with biological targets. Future research should focus on elucidating the specific biochemical pathways and molecular targets of this compound to fully understand its therapeutic potential.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-methoxy-2-methylnaphthalen-1-ol?

A multi-step synthesis is typically employed. First, introduce the methyl group at the 2-position of naphthalen-1-ol via alkylation using methyl iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMSO or acetone under reflux . Subsequent methoxy group installation at the 5-position may involve Friedel-Crafts alkylation or Ullmann coupling, depending on regioselectivity requirements. Purification via column chromatography is essential to isolate intermediates. Yield optimization often requires temperature control (60–100°C) and inert atmospheres to prevent oxidation .

Basic: What analytical techniques validate the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the hydroxyl proton (1-position) appears deshielded (~δ 8–10 ppm), while methyl groups show distinct singlet peaks (δ 2.3–2.5 ppm) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected m/z ~ 190.12 for [M+H]⁺) and fragmentation patterns .

Basic: What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and P95 respirators to prevent dermal/ocular exposure and inhalation of aerosols .

- Ventilation : Use fume hoods to mitigate vapor accumulation.

- Waste Disposal : Collect organic waste in halogen-resistant containers, adhering to EPA guidelines for naphthalene derivatives .

- Emergency Measures : For skin contact, wash with soap/water; for ingestion, administer activated charcoal and seek medical evaluation .

Advanced: How do substituent positions influence the compound’s reactivity in electrophilic substitution reactions?

The electron-donating methoxy group at the 5-position directs electrophiles to the para (4-position) or ortho (6-position) sites, while the 2-methyl group sterically hinders adjacent positions. Computational studies (DFT) predict enhanced reactivity at the 8-position due to resonance effects from the methoxy group . Experimental validation via nitration or sulfonation reactions under controlled conditions (e.g., H₂SO₄ at 0°C) can map regioselectivity .

Advanced: How to address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

- Melting Point Variability : Differences may arise from polymorphic forms or impurities. Recrystallize the compound in ethanol/water mixtures and compare DSC thermograms with literature data .

- Solubility Conflicts : Use shake-flask methods with HPLC quantification in solvents like DMSO, ethanol, and hexane. LogP values can be calculated via octanol-water partitioning experiments .

Advanced: What strategies mitigate competing side reactions during regioselective functionalization?

- Protection/Deprotection : Temporarily protect the hydroxyl group using acetyl chloride, perform methylation/methoxylation, then deprotect with NaOH .

- Catalytic Control : Use Lewis acids (e.g., AlCl₃) to direct electrophiles away from sterically hindered positions .

- Kinetic vs. Thermodynamic Control : Optimize reaction temperature and time—lower temperatures favor kinetic products (e.g., 4-substitution), while higher temperatures favor thermodynamic outcomes (e.g., 8-substitution) .

Advanced: How to assess the compound’s potential ecological toxicity?

- Aquatic Toxicity Testing : Follow OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia immobilization) to determine EC₅₀ values .

- QSAR Modeling : Predict biodegradation pathways and bioaccumulation potential using EPI Suite™, incorporating substituent-specific parameters (e.g., methoxy group’s hydrophilicity) .

Advanced: What computational tools predict interaction mechanisms in biological systems?

- Docking Simulations : Use AutoDock Vina to model binding affinity with cytochrome P450 enzymes or estrogen receptors, leveraging the compound’s structural similarity to naphthol derivatives .

- MD Simulations : GROMACS can simulate membrane permeability, critical for evaluating bioavailability .

Advanced: How to resolve spectral overlaps in NMR for structural confirmation?

- 2D NMR Techniques : HSQC and HMBC correlations differentiate overlapping methyl (2-position) and methoxy (5-position) signals.

- Variable Temperature NMR : Resolve broadening caused by hydroxyl proton exchange by acquiring spectra at 25°C and −10°C .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

- Purification at Scale : Replace column chromatography with recrystallization or continuous distillation to reduce costs .

- Reaction Optimization : Use flow chemistry to enhance heat transfer and minimize side reactions in methylation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.